molecular formula C29H32Cl2N4O3S3 B15207464 7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) CAS No. 343372-32-7

7,7'-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol)

Cat. No.: B15207464
CAS No.: 343372-32-7
M. Wt: 651.7 g/mol
InChI Key: GSLDSCKRJXWRLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) typically involves multiple steps, starting with the preparation of the quinoline derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize efficiency and scalability. These methods may involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes, while the trithia-diazacyclohexadecane moiety can chelate metal ions, affecting enzymatic activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,7’-(5-Hydroxy-1,7,13-trithia-4,10-diazacyclohexadecane-4,10-diyl)bis(5-chloroquinolin-8-ol) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

343372-32-7

Molecular Formula

C29H32Cl2N4O3S3

Molecular Weight

651.7 g/mol

IUPAC Name

4,10-bis(5-chloro-8-hydroxyquinolin-7-yl)-1,7,13-trithia-4,10-diazacyclohexadecan-5-ol

InChI

InChI=1S/C29H32Cl2N4O3S3/c30-21-16-23(28(37)26-19(21)4-1-6-32-26)34-8-13-39-11-3-12-40-15-10-35(25(36)18-41-14-9-34)24-17-22(31)20-5-2-7-33-27(20)29(24)38/h1-2,4-7,16-17,25,36-38H,3,8-15,18H2

InChI Key

GSLDSCKRJXWRLB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN(CCSCC(N(CCSC1)C2=CC(=C3C=CC=NC3=C2O)Cl)O)C4=CC(=C5C=CC=NC5=C4O)Cl

Origin of Product

United States

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